5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
5-(4-iodopyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3IN3/c12-11(13,14)10-2-1-9(3-7(10)4-16)18-6-8(15)5-17-18/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZPJHKYNLPQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515977-87-3 | |
| Record name | 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Coupling with Benzonitrile: The iodinated pyrazole is coupled with a benzonitrile derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group and benzonitrile moiety can engage in various coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or benzonitrile moiety.
Reduction Products: Reduced forms of the pyrazole ring or benzonitrile moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, particularly those with iodine and trifluoromethyl substitutions, exhibit significant anticancer properties. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of pyrazoles can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer .
Enzyme Inhibition
The compound's structure suggests potential use as an enzyme inhibitor. The presence of the iodine atom can influence the binding affinity to specific enzymes, making it a candidate for drug development targeting various enzymatic pathways involved in disease processes. For instance, studies on similar pyrazole derivatives have demonstrated their ability to inhibit key enzymes involved in cancer metabolism.
Pesticide Development
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of agrochemical compounds. This characteristic makes 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile a promising candidate for developing novel pesticides or herbicides. Research into similar compounds has shown effective herbicidal activity, leading to further exploration in agricultural applications .
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its ability to form coordination complexes with metals can lead to applications in catalysis and the development of new materials with specific electronic or optical properties .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including those similar to this compound, which demonstrated potent anticancer activity against prostate cancer cell lines. The mechanism was attributed to the inhibition of androgen receptor signaling pathways.
Case Study 2: Agrochemical Efficacy
In agricultural research, a derivative of the compound was tested for herbicidal activity against common weeds. The results indicated that the compound effectively inhibited weed growth at low concentrations, supporting its potential use as a selective herbicide.
Mechanism of Action
The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Structural Variations
Key structural analogs differ in substituent positions, heterocyclic systems, and functional groups, leading to variations in physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Melting Points : Related benzonitriles exhibit melting points ranging from 123–124°C () to 287.5–293.5°C (4-[5-(CF₃)pyrid-2-yl]benzoic acid), influenced by hydrogen bonding and halogen interactions .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Iodo substituents further elevate lipophilicity but may reduce metabolic stability due to larger atomic size .
Biological Activity
5-(4-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile (CAS No. 1515977-87-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a benzonitrile moiety. Its molecular formula is with a molecular weight of 363.08 g/mol. The structural uniqueness of this compound arises from the combination of halogenated and trifluoromethyl groups, which can significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃IN |
| Molecular Weight | 363.08 g/mol |
| CAS Number | 1515977-87-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
- Iodination : Introduction of iodine into the pyrazole ring using iodine or iodine-containing reagents.
- Coupling with Benzonitrile : Utilizing palladium-catalyzed cross-coupling reactions to attach the iodinated pyrazole to benzonitrile derivatives.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, pyrazole-modified compounds have been shown to inhibit reverse transcriptase (RT) enzymes effectively, with some derivatives achieving IC₅₀ values as low as 1.96 μM against HIV RT . This suggests that the compound may share similar mechanisms of action.
Anticancer Potential
The compound's structural features may endow it with anticancer properties. Heterocyclic compounds containing pyrazole rings have been classified as potential anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor growth . The presence of trifluoromethyl and iodine groups can enhance binding affinity to target proteins, making them effective in modulating cancer-related pathways.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- Nucleic Acid Interaction : Potentially affecting DNA or RNA synthesis through direct interaction.
Case Studies and Research Findings
In various studies focusing on similar compounds:
Q & A
Q. Challenges :
- Regioselectivity : Competing iodination at undesired pyrazole positions can occur, requiring precise temperature control (−10°C to 0°C) .
- Side Reactions : The trifluoromethyl group’s electron-withdrawing nature may deactivate the aromatic ring, slowing cyanation. Using CuCN at 120°C improves reactivity but risks decomposition .
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Analysis :
- ¹H/¹³C NMR : The pyrazole proton resonates at δ 7.8–8.2 ppm, while the trifluoromethyl group appears as a singlet near δ 120 ppm in ¹³C NMR. The benzonitrile carbon (C≡N) is observed at ~δ 115 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (2240 cm⁻¹) and C-I (560 cm⁻¹) confirm functional groups .
Q. Crystallography :
- Single-crystal X-ray diffraction reveals planar pyrazole and benzonitrile rings with dihedral angles <10°, stabilized by weak C−H···π interactions. The iodine atom’s van der Waals radius (1.98 Å) influences packing efficiency .
How do structural modifications influence biological activity, based on structure-activity relationship (SAR) studies?
Advanced Research Question
Key Modifications and Effects :
- Iodine Replacement : Substituting iodine with smaller halogens (e.g., Cl, Br) reduces steric hindrance, enhancing binding to enzymatic pockets (e.g., xanthine oxidase) but decreases lipophilicity .
- Trifluoromethyl Position : Moving the CF₃ group to the 3-position of the benzene ring increases antimicrobial activity (MIC = 2 µg/mL against S. aureus) due to improved membrane penetration .
- Pyrazole Substituents : Adding electron-donating groups (e.g., −OCH₃) to the pyrazole ring improves solubility but reduces inhibitory potency against kinases .
Q. Methodology :
- In Silico Docking : Molecular docking (AutoDock Vina) shows the iodine atom forms halogen bonds with Thr830 in EGFR kinase (binding energy = −9.2 kcal/mol) .
What strategies mitigate competing side reactions during synthesis?
Advanced Research Question
Common Side Reactions :
- Deiodination : Iodine may detach under high-temperature conditions, forming byproducts like 5-(1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile.
- Hydrolysis : The benzonitrile group can hydrolyze to carboxylic acid in aqueous basic media.
Q. Mitigation Strategies :
- Protective Groups : Temporarily protect the pyrazole nitrogen with Boc (tert-butoxycarbonyl) during iodination to prevent undesired substitutions .
- Solvent Optimization : Using anhydrous THF/water mixtures (1:1) with sodium ascorbate and CuSO₄ minimizes hydrolysis during cyanation .
- Catalyst Tuning : Employing Pd₂(dba)₃ with XPhos ligand increases coupling efficiency (yield >85%) while reducing palladium-induced degradation .
How can interaction studies elucidate the compound’s mechanism in biological systems?
Advanced Research Question
Methods for Interaction Analysis :
- Surface Plasmon Resonance (SPR) : Measures real-time binding to target proteins (e.g., IC₅₀ = 12 nM for JAK2 kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG = −45 kJ/mol, ΔH = −32 kJ/mol) for inhibitor-enzyme interactions .
- Fluorescence Quenching : Trifluoromethyl groups quench tryptophan fluorescence in serum albumin, revealing binding constants (Kb = 1.2 × 10⁴ M⁻¹) .
Q. Contradictions :
- reports potent anticancer activity (IC₅₀ = 0.8 µM in HeLa cells), while structurally similar compounds in show limited efficacy due to poor membrane permeability. This highlights the need for prodrug strategies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
